molecular formula C8H12ClN3O B1427952 2-chloro-N-(3-methoxypropyl)pyrimidin-4-amine CAS No. 611172-92-0

2-chloro-N-(3-methoxypropyl)pyrimidin-4-amine

Cat. No. B1427952
CAS RN: 611172-92-0
M. Wt: 201.65 g/mol
InChI Key: SOHGOMSVQQZCDA-UHFFFAOYSA-N
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Description

“2-chloro-N-(3-methoxypropyl)pyrimidin-4-amine” is a chemical compound with the molecular formula C8H12ClN3O . It is used in the preparation of mono and diaminopyrimidine derivatives as novel, non-peptide gonadotropin releasing hormone receptor antagonists .


Synthesis Analysis

The synthesis of pyrimidinamine derivatives, including “2-chloro-N-(3-methoxypropyl)pyrimidin-4-amine”, often involves the use of organolithium reagents . A series of pyrimidinamine derivatives were designed and synthesized using pyrimidifen as a template according to the bioisosterism .


Molecular Structure Analysis

The molecular structure of “2-chloro-N-(3-methoxypropyl)pyrimidin-4-amine” can be represented by the InChI code: 1S/C8H12ClN3O/c1-13-6-2-3-7(5-12-8(9)11-4)10/h2-3H,4-6H2,1H3,(H2,10,11,12) .


Chemical Reactions Analysis

Pyrimidinamine derivatives, including “2-chloro-N-(3-methoxypropyl)pyrimidin-4-amine”, act as mitochondrial complex I electron transport inhibitors (MET I) . More than two-thirds of pyrimidine fungicides belong to pyrimidinamine derivatives .

Scientific Research Applications

Chemical Reactivity and Biological Evaluation

The compound has been used as a precursor in chemical reactions for synthesizing a variety of heterocyclic compounds. For instance, it has been employed in the synthesis of nitrogen heterocyclic compounds like pyrazoles, pyrimidines, pyridopyrimidine, and diazepine. These synthesized compounds are significant due to their biological activities, and their structures have been established through analytical and spectral data (Farouk, Ibrahim, & El-Gohary, 2021).

Anticancer Potential

2-chloro-N-(3-methoxypropyl)pyrimidin-4-amine derivatives have been synthesized and evaluated for their potential as anticancer agents. Notably, some of these derivatives have shown highly selective activities against breast cancer and renal cancer cell lines, indicating the compound's significance in the development of new therapeutic agents (Wei & Malhotra, 2012).

Antifungal Activity

Derivatives of this compound have been synthesized and their biological activity investigated against fungi like Aspergillus terreus and Aspergillus niger. Some derivatives have shown significant antifungal effects, suggesting the compound's utility in developing antifungal agents (Jafar, Abdul Mahdi, Hadwan, & AlameriAmeer, 2017).

Corrosion Inhibition

In the context of materials science, derivatives of 2-chloro-N-(3-methoxypropyl)pyrimidin-4-amine, such as 7-methoxypyrido[2,3-d]pyrimidin-4-amine, have been studied for their inhibitive action against the corrosion of mild steel in acidic media. These compounds show promise as corrosion inhibitors, adhering to the metal surface and protecting it from corrosion (Yadav, Kumar, Sinha, Bahadur, & Ebenso, 2015).

Safety and Hazards

“2-chloro-N-(3-methoxypropyl)pyrimidin-4-amine” is toxic if swallowed, in contact with skin, and if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, washing hands thoroughly after handling, and not eating, drinking, or smoking when using this product .

properties

IUPAC Name

2-chloro-N-(3-methoxypropyl)pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12ClN3O/c1-13-6-2-4-10-7-3-5-11-8(9)12-7/h3,5H,2,4,6H2,1H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOHGOMSVQQZCDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC1=NC(=NC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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